Cas no 956753-99-4 (2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide)
![2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/956753-99-4x500.png)
2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide
- Acetamide, N-(2,4-dichlorophenyl)-2-[[[4-(1,1-dimethylethyl)phenyl]methyl]sulfinyl]-
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- インチ: 1S/C19H21Cl2NO2S/c1-19(2,3)14-6-4-13(5-7-14)11-25(24)12-18(23)22-17-9-8-15(20)10-16(17)21/h4-10H,11-12H2,1-3H3,(H,22,23)
- InChIKey: IAYPTUFNWGMXLC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C=C1Cl)(=O)CS(CC1=CC=C(C(C)(C)C)C=C1)=O
2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628481-10mg |
2-((4-(Tert-butyl)benzyl)sulfinyl)-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 98% | 10mg |
¥809.00 | 2024-04-23 | |
Ambeed | A939582-1g |
2-[(4-tert-Butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 90% | 1g |
$350.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917595-1g |
2-[(4-tert-Butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 90% | 1g |
¥2401.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628481-1mg |
2-((4-(Tert-butyl)benzyl)sulfinyl)-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 98% | 1mg |
¥546.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628481-2mg |
2-((4-(Tert-butyl)benzyl)sulfinyl)-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 98% | 2mg |
¥536.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628481-5mg |
2-((4-(Tert-butyl)benzyl)sulfinyl)-N-(2,4-dichlorophenyl)acetamide |
956753-99-4 | 98% | 5mg |
¥537.00 | 2024-04-23 |
2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 956753-99-4 and Product Name: 2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide
The compound in question, identified by the CAS number 956753-99-4, is a specialized chemical entity with the product name 2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide. This compound belongs to a class of molecules that have garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. The presence of both a methylsulfinyl group and a chlorinated phenyl moiety suggests potential applications in drug design, particularly in the development of bioactive molecules that interact with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in the creation of novel therapeutic agents. The 2-[(4-tert-butylphenyl)methanesulfinyl] moiety in this compound introduces a bulky, lipophilic group that can influence both the solubility and binding affinity of the molecule. This feature is particularly valuable in designing compounds that require optimal pharmacokinetic profiles, ensuring efficient absorption, distribution, metabolism, and excretion (ADME) properties. The N-(2,4-dichlorophenyl)acetamide portion contributes to the overall electronic distribution of the molecule, potentially modulating its interaction with biological receptors.
One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The combination of a tert-butylphenyl ring and a dichlorophenyl group creates a diverse chemical space that can be explored through structural modifications. Such modifications can fine-tune the pharmacological properties of the compound, making it an attractive candidate for preclinical and clinical studies. The use of chlorine atoms at specific positions on the phenyl ring is particularly noteworthy, as these atoms can enhance binding interactions by increasing electronic density and hydrophobicity.
In the context of current research, this compound aligns with ongoing efforts to develop small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that sulfonamide derivatives can serve as potent inhibitors of enzymes involved in cancer metabolism. The methylsulfinyl group may play a crucial role in modulating enzyme activity by interacting with key residues in the active site. Additionally, the presence of a butyl group can prevent unwanted side reactions by sterically hindering non-specific interactions.
The dichlorophenyl moiety has also been extensively studied for its potential role in enhancing drug-like properties. Chlorine atoms are known to improve metabolic stability and binding affinity by participating in hydrophobic interactions and dipole-dipole forces. This makes the compound an intriguing candidate for further exploration in areas such as oncology and anti-inflammatory therapy. Researchers are particularly interested in how these structural features contribute to selective targeting without affecting off-target effects.
From a synthetic chemistry perspective, the preparation of this compound involves sophisticated methodologies that highlight its complexity and novelty. The synthesis likely requires multi-step reactions involving protection-deprotection strategies to ensure regioselectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the aromatic core effectively. The introduction of both sulfinyl and amide functionalities demands precision to avoid unwanted byproducts, underscoring the synthetic challenge but also emphasizing its scientific significance.
Recent publications have begun to explore similar sulfonamide derivatives for their therapeutic potential. For example, researchers have demonstrated that compounds containing analogous structures exhibit promising activity against certain kinases and proteases overexpressed in cancer cells. The tert-butyl substituent appears to enhance binding stability by occupying space around critical residues in protein targets, thereby improving drug efficacy. This aligns with broader trends in drug discovery where optimizing molecular geometry is key to achieving high potency.
The dichlorophenyl group's role extends beyond mere structural modification; it also influences physicochemical properties such as logP (partition coefficient), which is critical for determining oral bioavailability. By fine-tuning these parameters, chemists can design molecules that exhibit optimal pharmacokinetic profiles while maintaining strong target engagement. Such considerations are essential for advancing candidates from preclinical stages to clinical trials where efficacy and safety must be rigorously evaluated.
In conclusion, the compound identified by CAS No. 956753-99-4 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The interplay between its methylsulfinyl, tert-butylphenyl, and 2,4-dichlorophenyl moieties creates a versatile scaffold for drug development. Ongoing research continues to uncover new ways this molecule can be leveraged to address unmet medical needs through innovative chemical synthesis and biological evaluation.
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